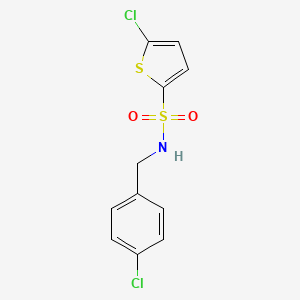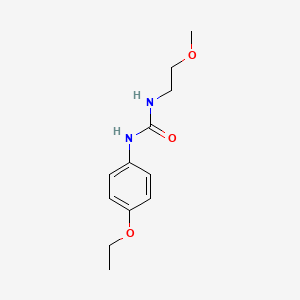
5-chloro-N-(4-chlorobenzyl)-2-thiophenesulfonamide
Übersicht
Beschreibung
5-chloro-N-(4-chlorobenzyl)-2-thiophenesulfonamide, also known as CCG-203971, is a small molecule inhibitor that has been extensively studied for its potential use in cancer therapy. This compound has shown promising results in preclinical studies and has been identified as a potential candidate for further development.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- Cascade Synthesis of Thiazole Derivatives: A study by Rozentsveig et al. (2011) discusses the synthesis of thiazole derivatives using a compound similar to 5-chloro-N-(4-chlorobenzyl)-2-thiophenesulfonamide. This process involves heating in DMF with sodium carbonate, leading to cyclization and heterocyclization reactions, forming various derivatives with potential applications in chemical research (Rozentsveig et al., 2011).
Carbonic Anhydrase Inhibition
- Inhibition of Carbonic Anhydrase: Chow et al. (1996) prepared a series of 5-substituted 3-thiophenesulfonamides, demonstrating in vitro inhibition of carbonic anhydrase II at low concentrations. This implies potential applications in medical research related to enzyme inhibition (Chow et al., 1996).
Anticancer Activity
- Synthesis and Anticancer Evaluation: A study by Brożewicz et al. (2012) reports the synthesis of novel benzenesulfonamide derivatives with in vitro anticancer activity against a full cell line panel. This highlights the compound's role in the development of potential anticancer agents (Brożewicz & Sławiński, 2012).
- S,N-Substituted Mercaptobenzenesulfonamide Derivatives: Pomarnacka and Kornicka (1998) synthesized derivatives of 2-mercaptobenzenesulfonamide, finding in vitro anticancer activity for specific compounds. This indicates its potential in pharmacological applications (Pomarnacka & Kornicka, 1998).
Molecular Docking Studies
- Molecular Docking of Tetrazole Derivatives: Al-Hourani et al. (2015) conducted docking studies on tetrazole derivatives, including benzenesulfonamide structures, to understand their interaction with the cyclooxygenase-2 enzyme. This research is important for developing COX-2 inhibitors (Al-Hourani et al., 2015).
Antimicrobial Activity
- Antimicrobial Properties: A study by Krátký et al. (2012) on sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffolds found significant antimicrobial activity against various strains, including Staphylococcus aureus and Mycobacterium kansasii. This research suggests potential applications in developing new antimicrobial agents (Krátký et al., 2012).
Antifungal and Anti-HIV Activity
- Synthesis and Biological Activity: Zareef et al. (2007) prepared novel benzenesulfonamides and evaluated their anti-HIV and antifungal activities. This study indicates the compound's potential use in developing treatments for HIV and fungal infections (Zareef et al., 2007).
QSAR Studies
- Quantitative Structure–Activity Relationship (QSAR): Tomorowicz et al. (2020) conducted QSAR studies on a series of benzenesulfonamides, providing insights into the relationship between molecular structure and anticancer activity. This research is crucial for drug design and development (Tomorowicz et al., 2020).
Eigenschaften
IUPAC Name |
5-chloro-N-[(4-chlorophenyl)methyl]thiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Cl2NO2S2/c12-9-3-1-8(2-4-9)7-14-18(15,16)11-6-5-10(13)17-11/h1-6,14H,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUKOJNFGLBAXJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNS(=O)(=O)C2=CC=C(S2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Cl2NO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20366791 | |
| Record name | ST50490051 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20366791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-N-(4-chlorobenzyl)thiophene-2-sulfonamide | |
CAS RN |
522597-87-1 | |
| Record name | ST50490051 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20366791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-methyl-2-{5-[(2-naphthyloxy)methyl]-2-furoyl}hydrazinecarbothioamide](/img/structure/B4778396.png)
![N-(3,4-dimethoxyphenyl)-N'-[2-(4-propyl-1-piperazinyl)ethyl]urea](/img/structure/B4778400.png)
![2-cyano-3-[1-(3,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-N-(2-methylphenyl)acrylamide](/img/structure/B4778401.png)
![4-[(ethylsulfonyl)(methyl)amino]-N-3-pyridinylbenzamide](/img/structure/B4778408.png)

![2-[(4-amino-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)thio]-N-[3-(4-morpholinyl)propyl]acetamide](/img/structure/B4778428.png)
![N-(2-furylmethyl)-2-[2-(1H-pyrrol-1-yl)benzoyl]hydrazinecarbothioamide](/img/structure/B4778436.png)
![N-allyl-N'-[1-(4-ethoxyphenyl)ethyl]thiourea](/img/structure/B4778440.png)
![2-(1,3-benzoxazol-2-ylthio)-N-[4-(2-phenylvinyl)phenyl]acetamide](/img/structure/B4778449.png)
![N-[4-(1-azepanylcarbonyl)phenyl]-N,4-dimethylbenzenesulfonamide](/img/structure/B4778450.png)
![2-methoxy-5-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-(acetylamino)benzenesulfonate](/img/structure/B4778453.png)

![N'-{5-bromo-2-[(4-methylbenzyl)oxy]benzylidene}-5-propyl-3-thiophenecarbohydrazide](/img/structure/B4778458.png)
